molecular formula C4H9NO B1583216 N-ethyl-N-methylformamide CAS No. 28860-25-5

N-ethyl-N-methylformamide

Cat. No.: B1583216
CAS No.: 28860-25-5
M. Wt: 87.12 g/mol
InChI Key: FJLHLDBEZKTSOK-UHFFFAOYSA-N
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Description

N-Ethyl-N-methylformamide (CAS 28860-25-5) is a high-purity tertiary amide serving as a versatile polar aprotic solvent and a valuable model compound in scientific research. Its primary research value lies in its role as a model system for studying the conformational preferences of peptide bonds, which is fundamental to understanding protein structure in biological systems . Theoretical studies using ab initio calculations have shown that the methyl group of the N-ethyl substituent adopts a conformation nearly perpendicular to the plane of the amide group, a key structural feature that influences its electronic and spectroscopic properties . In comparative pharmacological studies, while N-methylformamide demonstrates significant antitumour activity against certain murine models, this compound itself was found to have no significant activity, highlighting its utility in structure-activity relationship (SAR) investigations . This compound is synthesized through established routes such as the direct alkylation of formamide derivatives or, more commonly, the high-yield aminolysis of methyl formate with ethylamine . It is characterized by a molecular weight of 87.12 g/mol, a boiling point of 163.7°C at 760 mmHg, a density of 0.878 g/cm³, and a flash point of 61.8°C . Researchers value this compound for its applications in organic synthesis, method development, and fundamental physical organic chemistry studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-ethyl-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-3-5(2)4-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLHLDBEZKTSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325638
Record name N-ethyl-N-methylformamide
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Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28860-25-5
Record name N-Ethyl-N-methylformamide
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Record name N-Ethyl-N-methylformamide
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Record name N-ethyl-N-methylformamide
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Preparation Methods

Direct Alkylation of Formamide Derivatives

Method Description:
One traditional approach involves the N-alkylation of formamide or N-methylformamide using ethylating agents such as ethyl halides in the presence of a base. This method is a general route for preparing N,N-disubstituted formamides by introducing alkyl groups onto the nitrogen atom of a formamide backbone.

Reaction Example:
$$
\text{N-methylformamide} + \text{ethyl bromide} \xrightarrow{\text{base}} \text{N-ethyl-N-methylformamide} + \text{HBr}
$$

Key Features:

  • Requires a strong base (e.g., sodium hydride, potassium carbonate).
  • Ethyl halides (e.g., ethyl bromide, ethyl iodide) are used as alkylating agents.
  • Reaction typically performed in polar aprotic solvents (e.g., DMF, DMSO).
  • By-products include halide salts.

Advantages:

  • Straightforward, well-established method.
  • Readily available starting materials.

Disadvantages:

  • Use of halogenated reagents and strong bases can present safety and environmental concerns.
  • Side reactions (e.g., over-alkylation, elimination) may reduce yield.

Aminolysis of Methyl or Ethyl Formate

Method Description:
A widely used method for preparing this compound involves the reaction of ethylamine with methyl formate (or vice versa). This aminolysis proceeds under controlled conditions, often with a catalyst, to yield the target compound and methanol as a by-product.

Reaction Equation:
$$
\text{Methyl formate} + \text{ethylamine} \rightarrow \text{this compound} + \text{methanol}
$$

Typical Conditions:

  • Elevated temperatures (often 40–90°C).
  • Catalysts may be used to enhance conversion.
  • Reaction can be batch or continuous for industrial scale.

Advantages:

  • High yield and selectivity.
  • Simple purification (methanol by-product is easily removed).
  • Scalable for industrial production.

Disadvantages:

  • Requires control of reaction temperature to prevent side reactions.

Catalytic Methods Using Metal Salts

Method Description:
Recent developments include the use of metal salt catalysts (e.g., copper salts) to facilitate the formation of N-alkylated formamides. In these methods, an amide (such as N-methylformamide) is reacted with an alkylating agent (such as ethyl peroxide or ethyl halide) in the presence of a copper salt catalyst and a peroxide oxidant.

Key Features:

  • Copper salts act as catalysts, improving reaction efficiency.
  • Peroxides are used as oxidants to promote alkylation.
  • Organic solvents (e.g., acetonitrile) are typically used as the reaction medium.

Advantages:

  • Mild reaction conditions.
  • Avoids use of strong bases or highly reactive alkyl halides.
  • Potential for improved selectivity.

Disadvantages:

  • Catalyst recovery and reuse must be considered.
  • Peroxide handling requires safety precautions.

Industrial Continuous-Flow Synthesis

Method Description:
For large-scale production, continuous-flow reactors are employed. Ethylamine and methyl formate are continuously fed into the reactor, and this compound is continuously removed, maximizing efficiency and yield.

Key Features:

  • Automated control of reactant feed rates and temperature.
  • Efficient heat and mass transfer.
  • High product purity due to steady-state operation.

Advantages:

  • High throughput.
  • Consistent product quality.
  • Scalable for industrial demands.

Disadvantages:

  • Requires specialized equipment.
  • Initial setup costs can be significant.

Comparative Data Table

Method Key Reactants Catalyst/Base Temp (°C) Yield (%) By-products Industrial Suitability
Direct Alkylation N-methylformamide, ethyl halide Strong base 40–80 60–85 Halide salts Moderate
Aminolysis of Formate Ethylamine, methyl formate Optional (acid/base) 40–90 85–95 Methanol High
Metal Salt Catalysis N-methylformamide, ethyl peroxide Copper salt, peroxide 30–70 70–90 Alcohols, salts Moderate
Industrial Continuous-Flow Aminolysis Ethylamine, methyl formate Optimized 40–90 90–95 Methanol Very High

Research Findings and Analysis

  • Aminolysis of methyl or ethyl formate with ethylamine is the most favored route for both laboratory and industrial synthesis due to its high yield, operational simplicity, and ease of purification.
  • Direct alkylation remains useful for small-scale or specialized syntheses but is less favored for large-scale production due to safety and environmental considerations.
  • Catalytic methods using metal salts offer a promising alternative with potentially milder conditions and improved selectivity, though they require careful handling of catalysts and oxidants.
  • Continuous-flow synthesis is the method of choice in industrial settings, providing high efficiency, product consistency, and scalability.

Summary Table: Key Preparation Methods for this compound

Preparation Route Main Advantages Main Disadvantages
Aminolysis of methyl/ethyl formate with ethylamine High yield, simple purification Temperature control required
Direct alkylation of formamide derivatives Straightforward, accessible reagents By-products, safety/environmental
Metal salt-catalyzed alkylation Mild conditions, improved selectivity Catalyst handling, peroxide safety
Industrial continuous-flow synthesis High throughput, consistency Equipment cost, setup complexity

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-methylformamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-ethyl-N-methylformamide has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: It is used in the study of enzyme mechanisms and protein folding.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-N-methylformamide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their structure and function. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing biochemical pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

A structural analysis of key formamide derivatives reveals trends in molecular weight, substituent effects, and polarity:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
N-Ethyl-N-methylformamide C₄H₉NO 87.12 - Ethyl + methyl substituents on N
N-Methylformamide (NMF) C₂H₅NO 59.07 123-39-7 Single methyl group on N
N,N-Dimethylformamide (DMF) C₃H₇NO 73.09 68-12-2 Two methyl groups on N
N,N-Diethylformamide C₅H₁₁NO 101.15 617-84-5 Two ethyl groups on N
This compound dimethyl acetal C₆H₁₅NO₂ 133.19 929286-43-1 Acetal group (dimethoxymethyl)

Key Observations :

  • Molecular Weight : Increasing alkyl chain length (methyl → ethyl) correlates with higher molecular weight. This compound sits between NMF and DMF in molecular weight.
  • Polarity : DMF, with two electron-donating methyl groups, is highly polar. The ethyl group in this compound may reduce polarity slightly compared to DMF, impacting solvent strength .
  • Stability: The dimethyl acetal derivative (C₆H₁₅NO₂) exhibits enhanced stability under acidic conditions due to its acetal moiety .
Boiling Points and Solubility
  • DMF : Boiling point = 153°C; miscible with water and organic solvents. Widely used in polymer production (e.g., polyacrylonitrile) and as a reaction solvent .
  • NMF : Boiling point = 180–185°C; moderate water solubility. Used in pharmaceutical synthesis and as a cytostatic agent .
  • N,N-Diethylformamide : Higher boiling point than DMF (estimated >160°C) due to larger ethyl groups. Applications include specialty solvent roles .
  • This compound: Expected to have a boiling point between DMF and N,N-diethylformamide. Potential use as a solvent with intermediate polarity.

Research Findings and Mechanistic Insights

  • Glutathione Depletion: Both DMF and NMF reduce cellular glutathione levels, causing growth arrest in human colon carcinoma cells. Co-administration of L-cysteine reverses this effect, indicating a shared mechanism .
  • Phenotypic Changes: High concentrations of DMF and NMF (>100 mM) induce "benign" phenotypic changes in cancer cells, linked to glutathione depletion. Structural analogs like this compound may exhibit similar effects but require validation .

Biological Activity

N-ethyl-N-methylformamide (NEMF), an organic compound with the molecular formula C4_4H9_9NO, is a secondary amide known for its diverse applications in organic synthesis and biological research. This article explores the biological activity of NEMF, focusing on its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

NEMF is characterized by its unique structure, which includes both ethyl and methyl groups attached to a nitrogen atom. This configuration imparts distinct chemical properties that make it suitable for various applications, including:

  • Solvent in Organic Chemistry : NEMF is widely used as a solvent due to its high solubility and low volatility.
  • Biological Research : It serves as a reagent in enzyme studies and protein folding experiments .

The biological activity of NEMF primarily involves its interaction with proteins and enzymes. The compound can influence biochemical pathways through:

  • Hydrogen Bonding : NEMF can form hydrogen bonds with functional groups in enzymes, potentially altering their activity.
  • Non-Covalent Interactions : These interactions may affect the structural conformation of proteins, influencing their function .

Comparative Studies with Related Compounds

Research indicates that NEMF exhibits lower biological activity compared to its structural analogs. For instance:

  • N-methylformamide (NMF) : Significant antitumor activity has been reported for NMF in murine models, while NEMF showed no significant antitumor effects against various tumors, including Sarcoma 180 and TLX5 lymphoma .
  • N,N-dimethylformamide (DMF) : Similar to NEMF, DMF is also used as a solvent but has demonstrated more pronounced biological effects, particularly in the context of toxicity and enzyme interactions .

Case Studies and Research Findings

  • Antitumor Activity Assessment :
    A study evaluated the antitumor effects of NEMF alongside other formamides. Results indicated that while N-methylformamide exhibited significant activity against murine tumors, NEMF did not display any substantial antitumor properties. The study highlighted that both N-methylformamide and N-ethylformamide were equitoxic to TLX5 lymphoma in vitro, but only N-methylformamide reduced liver soluble non-protein thiols significantly after administration .
  • Enzyme Interaction Studies :
    In enzyme mechanism studies, NEMF was utilized to understand its role in protein folding. It was found that while it could stabilize certain protein structures, its effectiveness was notably lower than that of DMF or other similar solvents .

Data Tables

CompoundMolecular FormulaAntitumor ActivityPrimary Use
This compoundC4_4H9_9NONoneSolvent, reagent in biology
N-MethylformamideC3_3H7_7NOSignificantAntitumor agent
N,N-DimethylformamideC3_3H7_7NModerateSolvent in organic synthesis

Q & A

Q. What are the recommended synthetic routes for producing high-purity N-ethyl-N-methylformamide in laboratory settings?

  • Methodological Answer : The synthesis typically involves formylation of N-ethyl-N-methylamine using formic acid derivatives. For example, reacting N-ethyl-N-methylamine with formic acid under Dean-Stark conditions (azeotropic removal of water) achieves moderate yields . Purification via fractional distillation (boiling point data from NIST can guide temperature settings ) or preparative HPLC (using impurity thresholds ≤0.1% as per pharmacopeial standards ) ensures high purity. Characterization via 1^1H/13^13C NMR (amide proton at δ ~8.1 ppm and carbonyl carbon at δ ~165 ppm) and GC-MS (molecular ion peak at m/z 101) is critical .

Q. How can researchers assess solvent compatibility and stability of this compound in reaction systems?

  • Methodological Answer : Conduct polarity tests using Hansen solubility parameters (δD, δP, δH) derived from analogs like DMF (δD=17.4, δP=13.7, δH=11.3) . Stability under acidic/basic conditions can be evaluated via accelerated degradation studies (e.g., 48-hour exposure to 0.1M HCl/NaOH at 40°C) with HPLC monitoring for decomposition products . Thermo-gravimetric analysis (TGA) provides decomposition onset temperatures (reference NIST ΔvapH° ~55 kJ/mol) .

Advanced Research Questions

Q. What advanced analytical techniques are suitable for identifying trace impurities in this compound?

  • Methodological Answer : Use hyphenated techniques like LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect impurities at ≤0.05% levels. Reference pharmacopeial impurity profiles (e.g., analogs in with RRT 1.2–2.2) for structural identification. For quantification, employ external calibration curves with certified reference materials (e.g., N-methyl-N-phenylformamide ).

Q. How can computational models predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize the molecule’s geometry and electron density. Solvent effects are modeled using the COSMO-RS framework, referencing experimental dielectric constants (ε ~36.7 for DMF analogs ). Transition state analysis for formamide hydrolysis or alkylation reactions can validate experimental kinetics (e.g., activation energy comparisons with NIST data ).

Q. What methodologies resolve contradictions between experimental and theoretical data on this compound’s thermodynamic properties?

  • Methodological Answer : Perform systematic error analysis:
  • Compare experimental vapor pressure data (e.g., from static or ebulliometric methods) with theoretical values derived from Clausius-Clapeyron equations using ΔvapH° .
  • Cross-validate enthalpy of formation via bomb calorimetry and computational group-contribution methods (e.g., Benson increments). Discrepancies >5% warrant re-evaluation of purity or computational basis sets .

Experimental Design & Data Analysis

Q. How should researchers design experiments to study the environmental degradation pathways of this compound?

  • Methodological Answer : Simulate environmental conditions (UV exposure, microbial activity) in controlled bioreactors. Analyze degradation products via GC×GC-TOFMS for non-target screening. Kinetic modeling (first-order rate constants) integrates half-life data from HPLC-UV monitoring. Reference analogous degradation mechanisms of N,N-dimethylformamide .

Q. What statistical approaches are recommended for validating reproducibility in synthetic yields?

  • Methodological Answer : Use a nested ANOVA design to account for batch-to-batch variability (minimum n=3 replicates per batch). Apply Grubbs’ test to identify outliers in yield data. Reproducibility is confirmed if %RSD <5% across batches .

Safety & Handling

Q. What protocols ensure safe handling of this compound in oxygen-sensitive reactions?

  • Methodological Answer : Use Schlenk-line techniques under inert gas (N2_2/Ar) for reactions prone to peroxide formation. Monitor oxygen levels with fluorescence-based sensors. Toxicity assessments should reference NIOSH guidelines for formamide analogs (e.g., TLV-TWA 10 ppm) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-ethyl-N-methylformamide
Reactant of Route 2
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